molecular formula C11H10Cl2N2O3S B512943 3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene CAS No. 898639-63-9

3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene

Cat. No.: B512943
CAS No.: 898639-63-9
M. Wt: 321.2g/mol
InChI Key: ATYXVPBSPGYDRT-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene is a substituted benzene derivative featuring a sulfonyl group linked to a 2-methylimidazole moiety. Its structure includes electron-withdrawing chlorine atoms at the 3- and 4-positions, a methoxy group at the 2-position, and a sulfonylated 2-methylimidazole at the 1-position.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3S/c1-7-14-5-6-15(7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYXVPBSPGYDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Reduction: Conversion of nitro groups to amines.

    Sulfonation: Introduction of the sulfonyl group.

    Substitution: Introduction of the 2-methylimidazole moiety.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and sulfonating agents like sulfur trioxide or chlorosulfonic acid for sulfonation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 2-methylimidazolyl sulfonyl group may improve aqueous solubility relative to purely aromatic sulfonamides (e.g., benzothiazole-linked compounds), aiding bioavailability in drug design .

Physicochemical Properties

Property Target Compound (Inferred) Benzimidazole Derivatives Sulfonylurea Herbicides
Melting Point (°C) Likely >100 (chlorine) 92–96 Varies (e.g., metsulfuron: ~180)
Solubility Moderate (imidazole) Low (aromatic dominance) Low (nonpolar agrochemical)
Stability High (Cl, sulfonyl) Moderate High (triazine stabilization)

Notes:

  • The chlorine atoms in the target compound likely increase thermal stability compared to methoxy-substituted herbicides .
  • The imidazole ring may confer pH-dependent solubility, unlike purely aromatic sulfonamides .

Biological Activity

3,4-Dichloro-2-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and antimicrobial properties. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The molecular formula for this compound is C11H10Cl2N2O3SC_{11}H_{10}Cl_2N_2O_3S, with a molecular weight of approximately 305.2 g/mol. The compound features a dichlorobenzene structure with a methoxy and a sulfonyl group attached to a methylimidazole moiety, which may contribute to its biological activities.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity : The compound has been studied for its ability to inhibit tubulin polymerization, which is crucial in cancer cell division. In vitro studies have shown that it can induce apoptosis in cancer cells by arresting them in the G(2)/M phase of the cell cycle .
  • Radical Scavenging : It has also demonstrated moderate DPPH radical-scavenging activity, suggesting potential antioxidant properties .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Compound IC50 (µM) Activity Cell Line
This compoundTBDAnticancer (tubulin inhibition)A-549 (lung cancer)
4,9-Dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide0.02 - 0.08AnticancerHCT116 (colon cancer)
SMART-H50Anticancer (tubulin binding)PC-3 (prostate cancer)
Doxorubicin0.04 - 0.06Standard anticancer agentVarious

Case Studies

  • In Vitro Studies : A series of experiments were conducted using human cancer cell lines such as A-549 and HCT116. The results indicated that compounds similar to this compound showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • In Vivo Studies : In vivo efficacy was evaluated using xenograft models in mice. Treatments with related compounds resulted in tumor growth inhibition rates ranging from 4% to 30%, demonstrating their potential as effective anticancer agents without significant neurotoxicity observed at therapeutic doses .

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